1-benzyl-N-cyclopentylpiperidin-4-amine

Description

Properties

IUPAC Name |

1-benzyl-N-cyclopentylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2/c1-2-6-15(7-3-1)14-19-12-10-17(11-13-19)18-16-8-4-5-9-16/h1-3,6-7,16-18H,4-5,8-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQVXTRNGHHKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353475 |

Source

|

| Record name | 1-benzyl-N-cyclopentylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179557-09-6 |

Source

|

| Record name | 1-benzyl-N-cyclopentylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-benzyl-N-cyclopentylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-N-cyclopentylpiperidin-4-amine is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmacologically active compounds, and understanding the physicochemical properties of its analogues is paramount for the rational design and development of new therapeutic agents. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-benzyl-N-cyclopentylpiperidin-4-amine. In the absence of extensive experimental data for this specific molecule, this guide leverages data from closely related analogues and employs established in silico predictive models to offer a robust profile for research and development purposes.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 1-benzyl-N-cyclopentylpiperidin-4-amine | IUPAC |

| CAS Number | 179557-09-6 | [1] |

| Molecular Formula | C₁₇H₂₆N₂ | [1] |

| Molecular Weight | 258.4 g/mol | [1] |

| Chemical Structure | - | |

| Canonical SMILES | C1CCC(C1)NC2CCN(CC2)CC3=CC=CC=C3 | [1] |

| InChIKey | NMQVXTRNGHHKBR-UHFFFAOYSA-N | [1] |

Synthesis and Purification

A plausible and efficient synthetic route to 1-benzyl-N-cyclopentylpiperidin-4-amine is through the reductive amination of 1-benzyl-4-piperidone with cyclopentylamine. This well-established reaction in organic chemistry offers high yields and is amenable to a variety of substrates.

Proposed Synthetic Protocol: Reductive Amination

Materials:

-

1-benzyl-4-piperidone

-

Cyclopentylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Methanol

-

Dichloromethane

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1.0 equivalent) in dichloroethane, add cyclopentylamine (1.0 equivalent) followed by acetic acid (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. The use of STAB is advantageous as it is a mild and selective reducing agent for imines and enamines.

-

Continue stirring at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1-benzyl-N-cyclopentylpiperidin-4-amine.

Synthetic Workflow Diagram

Caption: Proposed synthesis of 1-benzyl-N-cyclopentylpiperidin-4-amine.

Physicochemical Properties (Predicted)

Due to the lack of experimental data, the following physicochemical properties have been predicted using widely accepted computational models. These values provide a valuable estimation for guiding experimental design and interpreting biological data.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | 110-130 °C | Influences formulation and stability. |

| Boiling Point | ~380 °C at 760 mmHg | Important for purification and handling. |

| logP (octanol/water) | 3.8 ± 0.5 | A measure of lipophilicity, affecting absorption and distribution. |

| Aqueous Solubility | Low | Impacts bioavailability and formulation. |

| pKa (most basic) | 9.5 ± 0.5 | Determines the ionization state at physiological pH, affecting receptor binding and cell permeability. |

Spectroscopic Characterization (Anticipated)

The following are predicted spectral characteristics for 1-benzyl-N-cyclopentylpiperidin-4-amine based on its structure and data from analogous compounds. Experimental verification is essential for definitive structural confirmation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (δ 7.2-7.4 ppm), a singlet for the benzylic methylene protons (δ ~3.5 ppm), and multiplets for the piperidine and cyclopentyl ring protons. The N-H proton of the secondary amine is expected to appear as a broad singlet.

-

¹³C NMR: The spectrum should display signals for the aromatic carbons, the benzylic carbon (δ ~63 ppm), and the aliphatic carbons of the piperidine and cyclopentyl rings. The carbon atoms adjacent to the nitrogen atoms will be deshielded and appear at a lower field.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is anticipated to exhibit the following characteristic absorption bands:

-

N-H Stretch: A weak to medium intensity band around 3300-3500 cm⁻¹ is characteristic of a secondary amine.[1][2][3]

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹ corresponding to the C-H bonds of the benzyl group.

-

C-H Stretch (Aliphatic): Strong bands below 3000 cm⁻¹ for the C-H bonds of the piperidine and cyclopentyl rings.

-

C-N Stretch: Bands in the 1250-1020 cm⁻¹ region.[1]

-

Aromatic C=C Bending: Overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane bending bands in the 900-675 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 258.

-

Fragmentation Pattern: The fragmentation is likely to be dominated by α-cleavage adjacent to the nitrogen atoms.[4] Common fragmentation pathways would include the loss of the benzyl group (resulting in a fragment at m/z 91) or the cyclopentyl group. Cleavage of the piperidine ring is also a possibility.[4][5]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the identification and quantification of 1-benzyl-N-cyclopentylpiperidin-4-amine, particularly for monitoring reaction progress and assessing purity.

GC-MS Analysis Protocol

1. Sample Preparation:

-

Stock Solution: Accurately weigh 10 mg of the purified product and dissolve it in 10 mL of methanol to prepare a 1000 µg/mL stock solution.

-

Working Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock solution with methanol.

-

Sample Solution: Accurately weigh approximately 10 mg of the crude reaction mixture, dissolve it in 10 mL of methanol, and vortex to ensure homogeneity. Filter the solution through a 0.45 µm syringe filter into a GC vial.[6]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.[6]

-

Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[6]

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 280°C.[6]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 15°C/min to 200°C, hold for 2 minutes.

-

Ramp 2: 10°C/min to 290°C, hold for 10 minutes.[6]

-

-

MS Transfer Line Temperature: 280°C.[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Analytical Workflow Diagram

Caption: General workflow for the GC-MS analysis of 1-benzyl-N-cyclopentylpiperidin-4-amine.

Toxicological Profile (In Silico Prediction)

In the absence of experimental toxicological data, in silico models provide a first-pass assessment of the potential hazards associated with 1-benzyl-N-cyclopentylpiperidin-4-amine. These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models and structural alerts.[7][8][9][10][11][12]

| Toxicity Endpoint | Predicted Outcome | Basis of Prediction |

| Mutagenicity (Ames) | Likely Negative | Based on structural alerts and QSAR models for similar amine structures. |

| Carcinogenicity | No structural alerts for carcinogenicity. | Based on common carcinogenic fragments. |

| Skin Irritation/Corrosion | Potential for skin irritation. | Based on GHS classifications of analogous piperidines.[13] |

| Eye Irritation/Damage | Potential for serious eye irritation. | Based on GHS classifications of analogous piperidines.[13] |

| hERG Inhibition | Moderate to high risk. | Piperidine-containing compounds are known to have a propensity for hERG channel inhibition. |

Disclaimer: These are computational predictions and should not be taken as a substitute for experimental toxicological evaluation.

Conclusion

This technical guide has provided a detailed overview of the anticipated physicochemical properties, synthesis, analytical methodologies, and toxicological profile of 1-benzyl-N-cyclopentylpiperidin-4-amine. While a significant portion of the data presented is predictive due to the limited availability of experimental results, this guide serves as a valuable resource for researchers by establishing a foundational understanding of this compound. The proposed synthetic and analytical protocols are based on well-established methods for analogous compounds and provide a solid starting point for laboratory work. As with any novel compound, experimental validation of these predicted properties is crucial for advancing its potential applications in drug discovery and development.

References

[7] Doucet, J. P., et al. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. SAR and QSAR in Environmental Research, 28(6), 451-470. [Link]

[8] Doucet, J. P., et al. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. ResearchGate. [Link]

[6] BenchChem (2025). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. BenchChem.

[2] Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Lambda Solution. [Link]

[14] Infrared Spectroscopy. (2015). Illinois State University.

[15] Taylor & Francis Online. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. [Link]

[3] TutorChase. How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? [Link]

[16] Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

[17] Taylor & Francis Online. (2017). Full article: QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. [Link]

[4] BenchChem (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.

[5] Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1278. [Link]

[18] Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

[19] Jurowski, K., et al. (2025). First application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-Biological Interactions, 411, 111775. [Link]

[20] BenchChem (2025). Application Notes and Protocols for GC-MS Analysis of Amphetamines using 1-(Chlorocarbonyl)piperidine-d10 Derivatization. BenchChem.

[21] Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

[22] Brophy, J. J., et al. (2006). Mass spectral fragmentations of alkylpyridine N-oxides. ResearchGate. [Link]

[9] In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023). National Institutes of Health. [Link]

[23] Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Semantic Scholar. [Link]

[24] United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

[25] Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

[10] In silico toxicology: Computational methods for the prediction of chemical toxicity. (2016). ResearchGate. [Link]

[11] Papamokos, G., & Gramatica, P. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

[26] Mondal, S. K. (2019). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 12(1), 1-4. [Link]

[27] Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015). Google Patents.

[28] Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. (2006). ResearchGate. [Link]

[12] Cheng, F., et al. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 5, 1-15. [Link]

[29] Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020). Scholars.Direct. [Link]

[30] PubChem. 1-benzyl-N-phenylpiperidin-4-amine. [Link]

[31] Wang, J., et al. (2021). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 12(3), 1149-1159. [Link]

[13] PubChem. 1-Benzyl-4-piperidylamine. [Link]

[32] Al-Hussain, S. A., & El-Azhary, M. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17765. [Link]

[33] PubChem. Cyclopentylamine. [Link]

[34] PubChem. 1-benzyl-N,4-dimethylpiperidin-3-amine. [Link]

[35] BenchChem (2025). Comparative Analysis of 1H and 13C NMR Data for 3-benzyl-2-hydroxycyclopent-2-enone. BenchChem.

[36] PubChem. (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. [Link]

[37] Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2018). National Institutes of Health. [Link]

[38] Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2017). Defense Technical Information Center. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. tutorchase.com [tutorchase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. tandfonline.com [tandfonline.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 25. chemrxiv.org [chemrxiv.org]

- 26. ajrconline.org [ajrconline.org]

- 27. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. scholars.direct [scholars.direct]

- 30. N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 32. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 73357466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 38. apps.dtic.mil [apps.dtic.mil]

Molecular structure and characterization of 1-benzyl-N-cyclopentylpiperidin-4-amine

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-benzyl-N-cyclopentylpiperidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of 1-benzyl-N-cyclopentylpiperidin-4-amine. The 4-aminopiperidine scaffold is a significant pharmacophore in modern medicinal chemistry, appearing in molecules targeting a wide range of biological pathways.[1][2] Consequently, the ability to synthesize and rigorously characterize novel derivatives such as 1-benzyl-N-cyclopentylpiperidin-4-amine is fundamental for drug discovery and development. This document details a validated synthetic protocol via reductive amination and outlines a suite of analytical techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—required for unambiguous structural elucidation and purity assessment. The methodologies are presented as a self-validating workflow to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The 4-Aminopiperidine Scaffold

The 4-aminopiperidine motif is recognized as a privileged structure in medicinal chemistry due to its versatile three-dimensional geometry and its ability to form key interactions with biological targets. Derivatives of this scaffold have been successfully developed as potent agents in diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[3][4] Specifically, substitutions on the piperidine nitrogen (N-1) and the amino group (C-4) allow for fine-tuning of a compound's physicochemical properties, such as lipophilicity, basicity, and receptor binding affinity.

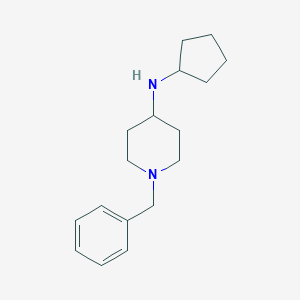

1-benzyl-N-cyclopentylpiperidin-4-amine (Figure 1) is a representative member of this class, incorporating a bulky, lipophilic benzyl group at the N-1 position and a cyclopentyl moiety at the C-4 amine. Understanding the precise molecular architecture and confirming the identity and purity of this compound is a non-negotiable prerequisite for its use in any biological or pharmacological study. This guide provides the foundational chemistry and analytical science required to achieve this.

Molecular Structure and Physicochemical Properties

The structure of 1-benzyl-N-cyclopentylpiperidin-4-amine consists of a central piperidine ring, which adopts a stable chair conformation. A benzyl group is attached to the tertiary piperidine nitrogen, and a cyclopentylamino group is attached to the C-4 position.

Figure 1. 2D Chemical Structure of 1-benzyl-N-cyclopentylpiperidin-4-amine.

Figure 1. 2D Chemical Structure of 1-benzyl-N-cyclopentylpiperidin-4-amine.

Key physicochemical data for the molecule are summarized in Table 1.

Table 1: Physicochemical Properties of 1-benzyl-N-cyclopentylpiperidin-4-amine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 179557-09-6 | [5] |

| Molecular Formula | C₁₇H₂₆N₂ | [5] |

| Molecular Weight | 258.4 g/mol | [5] |

| Exact Mass | 258.2096 g/mol | [5] |

| Appearance | Liquid, Oil |[6] |

Synthesis via Reductive Amination

The most efficient and widely adopted method for synthesizing N-substituted 4-aminopiperidines is the reductive amination of a corresponding N-substituted 4-piperidone.[7] This approach is favored for its high yields, mild reaction conditions, and broad substrate scope.

Causality of Experimental Choice: The selection of sodium triacetoxyborohydride (STAB) as the reducing agent is critical. Unlike stronger reducing agents like sodium borohydride, STAB is a mild and selective hydride donor that is particularly effective for the reductive amination of ketones. Its steric bulk and reduced reactivity prevent the premature reduction of the ketone before the iminium ion intermediate is formed, maximizing the yield of the desired amine product.[7]

Sources

- 1. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. 1-Benzyl-N-cyclopropylpiperidin-4-amine | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Substituted Piperidine Compounds

Abstract

The piperidine moiety, a simple six-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and versatile scaffolds in medicinal chemistry. Its unique conformational flexibility and ability to engage in crucial intermolecular interactions have cemented its status as a privileged structure in the design of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of substituted piperidine compounds, from their origins in natural products to their central role in contemporary drug development. We will delve into the historical milestones that have shaped our understanding of piperidine's pharmacological potential, dissect the evolution of synthetic methodologies for accessing structurally diverse derivatives, and examine the intricate signaling pathways modulated by key piperidine-containing drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enduring legacy and future potential of this remarkable heterocyclic scaffold.

The Genesis of a Privileged Scaffold: From Pepper to Potent Pharmaceuticals

The story of piperidine begins not in a laboratory, but in the pungent aroma of black pepper. The compound's name is derived from the Latin word Piper, the genus for pepper. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine, and independently in 1852, French chemist Auguste Cahours also obtained it by reacting piperine, the alkaloid responsible for the spiciness of black pepper, with nitric acid.[1] This humble beginning belied the immense therapeutic potential locked within the piperidine ring.

The piperidine structural motif is prevalent in a vast array of natural alkaloids, each with distinct and potent biological activities.[1][2] Notable examples include:

-

Piperine: The primary pungent component of black pepper, which has been investigated for its anti-inflammatory and antioxidant properties.[3][4]

-

Coniine: A toxic alkaloid found in poison hemlock, infamous for its role in the death of Socrates.[1]

-

Atropine: A muscarinic acetylcholine receptor antagonist derived from plants of the nightshade family, used clinically for various purposes including treating bradycardia.[4][5]

-

Morphine and Codeine: Potent opioid analgesics isolated from the opium poppy, featuring a fused piperidine ring system.[4][5]

-

Lobeline: An alkaloid from Indian tobacco with complex effects on nicotinic acetylcholine receptors.[1]

The discovery of these and other naturally occurring piperidine alkaloids provided the initial impetus for chemists to explore the synthesis and pharmacological properties of substituted piperidines, laying the groundwork for a new era of drug discovery.

The Evolution of Synthetic Strategies for Substituted Piperidines

The therapeutic utility of piperidine-based compounds is intrinsically linked to the development of robust and versatile synthetic methodologies. Over the decades, the approaches to constructing the piperidine ring and introducing diverse substituents have evolved significantly, enabling the exploration of vast chemical space.

Foundational Synthetic Approaches

Early synthetic efforts primarily relied on the hydrogenation of pyridine derivatives . This seemingly straightforward approach remains a cornerstone of piperidine synthesis, with modern iterations employing a variety of catalysts to achieve high yields and selectivities.[6][7] For instance, heterogeneous catalysts like platinum oxide (PtO2) are effective for the reduction of a wide range of substituted pyridines.[8] More recently, cobalt-based heterogeneous catalysts have been developed for acid-free hydrogenation in aqueous media, offering a greener alternative.[6][7]

The following diagram illustrates a general workflow for the synthesis of cis-piperidines via pyridine hydrogenation.

Caption: A generalized workflow for the synthesis of cis-substituted piperidines via catalytic hydrogenation of pyridines.

Modern Synthetic Innovations

The demand for enantiomerically pure and highly functionalized piperidines has driven the development of more sophisticated synthetic methods. These include:

-

Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of substituted piperidines, a critical advancement for producing single-enantiomer drugs with improved efficacy and reduced side effects.[9] Rhodium-catalyzed asymmetric carbometalation of dihydropyridines represents a recent breakthrough in accessing enantioenriched 3-substituted piperidines.[10]

-

Cyclization and Annulation Reactions: A wide array of intra- and intermolecular cyclization reactions have been devised to construct the piperidine ring.[7] These include palladium-catalyzed oxidative amination of unactivated alkenes and iridium-catalyzed [5 + 1] annulation methods.[7]

-

Multi-component Reactions: These reactions allow for the assembly of complex piperidine structures in a single step from multiple starting materials, offering high efficiency and atom economy.[7]

-

Fragment-Based Drug Discovery (FBDD): The synthesis of diverse libraries of piperidine-based fragments is a key strategy in modern FBDD campaigns. These fragments, often with lower molecular weight and complexity, can be screened for binding to therapeutic targets, with subsequent optimization leading to potent drug candidates.[8][11]

The following table summarizes some key synthetic methods for substituted piperidines:

| Synthetic Method | Description | Advantages | Key References |

| Pyridine Hydrogenation | Reduction of the aromatic pyridine ring to a saturated piperidine ring using catalysts like PtO2 or cobalt. | Well-established, scalable, provides access to cis-diastereomers. | [6][7][8] |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., Rhodium-based) to produce enantiomerically enriched piperidines. | Crucial for single-enantiomer drugs, high stereocontrol. | [9][10] |

| Oxidative Amination | Gold(I) or Palladium-catalyzed cyclization of non-activated alkenes with an amine source. | Forms C-N and C-O bonds simultaneously, good for functionalized piperidines. | [7] |

| [5 + 1] Annulation | Iridium(III)-catalyzed reaction to form two new C-N bonds in a stereoselective manner. | High stereoselectivity, efficient construction of the piperidine ring. | [7] |

Therapeutic Applications and Key Signaling Pathways

The structural versatility of the piperidine scaffold has led to its incorporation into a vast number of approved drugs across numerous therapeutic areas.[5][6][12][13] The ability of the piperidine ring to adopt different conformations allows for precise positioning of substituents to interact with biological targets.

Central Nervous System (CNS) Disorders

Substituted piperidines have a long history in the treatment of CNS disorders.

-

Antipsychotics: Piperidine derivatives such as pimozide and pipotiazine are used as antipsychotic medications.[14]

-

Alzheimer's Disease: Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[6][14]

-

Analgesics: The fused piperidine ring of morphine and its synthetic derivatives are the cornerstone of potent pain management.[5]

Oncology

The piperidine scaffold has emerged as a critical component in the development of novel anticancer agents.[15]

-

HDM2-p53 Interaction Inhibitors: Recently, novel gem-disubstituted piperidines have been discovered as potent inhibitors of the HDM2-p53 protein-protein interaction.[16] By blocking this interaction, these compounds can restore the tumor-suppressing function of p53.

The following diagram illustrates the mechanism of action of HDM2-p53 inhibitors.

Caption: Simplified signaling pathway showing how substituted piperidine inhibitors block the HDM2-p53 interaction, leading to p53-mediated apoptosis.

Other Therapeutic Areas

The applications of substituted piperidines extend to a wide range of other conditions:

-

Antihistamines: Fexofenadine and loratadine are widely used second-generation antihistamines for the treatment of allergies.[14]

-

Antidiabetics: Voglibose, a piperidine derivative, is an alpha-glucosidase inhibitor used in the management of diabetes.[14]

Representative Experimental Protocol: Synthesis of a Disubstituted Piperidine via the Bargellini Reaction

The following is a representative protocol for the synthesis of a gem-disubstituted piperidine core, a key intermediate in the development of HDM2-p53 inhibitors, adapted from the literature.[16]

Objective: To synthesize a gem-disubstituted piperidine core using the Bargellini reaction.

Materials:

-

Protected 3-piperidinone (e.g., 26a or 26b as described in the reference)

-

Appropriate alcohol (R1-OH)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl3)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the protected 3-piperidinone in chloroform at 0 °C.

-

Addition of Reagents: Slowly add a solution of sodium hydroxide followed by the desired alcohol (R1-OH).

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 40 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and quench with water. Separate the organic layer and extract the aqueous layer with chloroform.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired gem-disubstituted piperidine.

Self-Validation: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Future Perspectives and Conclusion

The journey of substituted piperidine compounds from a component of a common spice to a cornerstone of modern medicine is a testament to the power of natural product chemistry and the ingenuity of synthetic chemists. The piperidine scaffold's inherent "drug-likeness" and synthetic tractability ensure its continued prominence in drug discovery.[12][13] Future research will undoubtedly focus on the development of even more sophisticated and efficient synthetic methodologies to access novel and complex piperidine derivatives. The exploration of new biological targets for piperidine-based drugs, particularly in areas of unmet medical need, will continue to be a vibrant and fruitful area of investigation. The rich history and dynamic present of substituted piperidines strongly suggest that this remarkable scaffold will continue to yield new and impactful therapeutic agents for years to come.

References

-

Bogen, S. L., et al. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 57(24), 10257–10279. [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861952. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614–1623. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]

-

ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

-

Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. [Link]

-

National Library of Medicine. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

University of Arizona. (2017). Piperidine-based drug discovery. [Link]

-

Wikipedia. (n.d.). Piperidine alkaloids. [Link]

-

Forns, P., Rubiralta, M., & Díez, A. (n.d.). Piperidones: from alkaloids to pseudopeptides. SciSpace. [Link]

-

Amer, A., & Mehlhorn, H. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Toxins, 14(10), 698. [Link]

-

Schuppe, M. A., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14144–14150. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

-

Allin, S. M., et al. (1997). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry, 62(4), 1144–1149. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine alkaloids - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. ijnrd.org [ijnrd.org]

- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Benzylpiperidine Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity Screening of Novel Benzylpiperidine Analogues

The benzylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of bioactive compounds across a wide therapeutic spectrum.[1][2][3] Its unique three-dimensional and flexible nature allows for crucial cation-π interactions with biological targets, making it a versatile tool for fine-tuning both the efficacy and physicochemical properties of drug candidates.[4][5] This structural framework is found in numerous approved drugs and clinical candidates, targeting a diverse array of proteins including G-protein coupled receptors (GPCRs), enzymes, and transporters.[4][5]

Novel analogues of benzylpiperidine are continuously being synthesized to explore new chemical spaces and to optimize activity against known targets.[6][7][8][9] These efforts have yielded compounds with potential applications as neuroprotective agents, anticancer therapeutics, and cardiovascular drugs.[1][2] Specifically, benzylpiperidine derivatives have shown significant promise as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, modulators of opioid receptors for pain management, and calcium channel blockers for cardiovascular conditions.[9][10][11]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the biological activity screening of novel benzylpiperidine analogues. It moves beyond a simple recitation of protocols to offer a strategic, field-proven approach, emphasizing the rationale behind experimental choices and the integration of data to facilitate informed decision-making in the drug discovery process.

Part 1: Designing the Screening Cascade

A tiered or cascaded screening approach is fundamental to efficiently identifying promising lead compounds from a library of novel analogues. This strategy prioritizes high-throughput, cost-effective assays for initial broad screening, followed by more complex, lower-throughput assays to characterize the most promising "hits." This ensures that resources are focused on compounds with the highest potential for further development.

Visualizing the Workflow: A High-Level Overview

The screening cascade for novel benzylpiperidine analogues can be visualized as a multi-stage funnel, designed to progressively narrow down the number of compounds under investigation based on a set of predefined criteria.

Caption: A generalized screening cascade for novel benzylpiperidine analogues.

Part 2: Primary Screening Assays

The primary screen is designed to rapidly assess the activity of all synthesized compounds against the principal biological targets. The choice of these targets is guided by the known pharmacological profile of the benzylpiperidine scaffold.

Section 2.1: Targeting the Cholinergic System: Acetylcholinesterase (AChE) Inhibition

Mechanistic Rationale: The impairment of cholinergic neurons is a key factor in the cognitive decline observed in Alzheimer's disease (AD).[10] Acetylcholinesterase (AChE) inhibitors are a primary class of drugs used to manage the symptoms of AD.[10] The N-benzylpiperidine motif is a prominent feature in several known AChE inhibitors, including the widely prescribed drug Donepezil.[4] Therefore, screening for AChE inhibition is a logical starting point for novel benzylpiperidine analogues.[9][12]

Detailed Protocol: Ellman's Spectrophotometric Assay

This assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.[13][14] The rate of color formation is proportional to the enzyme's activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound stock solutions (e.g., in DMSO)

-

Positive control (e.g., Donepezil)

-

96-well microplates and a microplate reader

Step-by-Step Procedure:

-

Reagent Preparation: Prepare working solutions of ATCI and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution at various concentrations

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to bind to the enzyme.[14][15]

-

Reaction Initiation: Add the ATCI and DTNB solutions to each well to start the reaction.

-

Data Acquisition: Measure the absorbance at regular intervals (e.g., every minute for 5-10 minutes) at 412 nm using a microplate reader.[14]

Data Analysis and Hit Criteria:

-

Calculate the rate of reaction (change in absorbance over time) for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without any inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

Hit Criteria: Compounds exhibiting an IC50 value below a predefined threshold (e.g., < 10 µM) are considered primary hits.

Section 2.2: Modulating the Opioid System: Receptor Binding Assays

Mechanistic Rationale: Opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets for analgesics.[16] Benzylpiperidine analogues have been explored for their potential to modulate these receptors. An in vitro competitive binding assay is a standard method to determine the binding affinity (Ki) of a novel compound.[17]

Detailed Protocol: Radioligand Competition Binding Assay for Mu-Opioid Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the mu-opioid receptor (MOR).[17][18]

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

-

Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).[17]

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[17][19]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[17]

-

Filtration apparatus with glass fiber filters.

-

Scintillation fluid and counter.

Step-by-Step Procedure:

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[17][19]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis and Hit Criteria:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding for each concentration of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competing drug to its affinity.

-

Hit Criteria: Compounds with a Ki value in the sub-micromolar to low micromolar range are considered hits.

Section 2.3: Investigating Cardiovascular Potential: Calcium Channel Blockade

Mechanistic Rationale: Calcium channel blockers are a class of drugs used to treat various cardiovascular conditions, including hypertension and angina, by inhibiting the influx of Ca²⁺ into cells.[20] Given the prevalence of the benzylpiperidine scaffold in cardiovascular drugs, screening for calcium channel blocking activity is a worthwhile endeavor.[1]

Detailed Protocol: Fluorescence-Based High-Throughput Screening Assay

Fluorescence-based assays using calcium-sensitive dyes are well-suited for high-throughput screening (HTS) of calcium channel modulators.[21][22]

Materials:

-

A cell line endogenously or recombinantly expressing the target calcium channel (e.g., L-type or T-type).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A depolarizing agent (e.g., KCl) to activate voltage-gated calcium channels.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence microplate reader (e.g., FLIPR).

Step-by-Step Procedure:

-

Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.

-

Compound Addition: Add the test compounds at various concentrations to the wells.

-

Signal Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then add the depolarizing agent to all wells to stimulate calcium influx. Continue to measure the fluorescence signal over time.

Data Analysis and Hit Criteria:

-

The increase in fluorescence intensity upon stimulation corresponds to the influx of calcium.

-

Calculate the percentage of inhibition of the calcium influx for each concentration of the test compound compared to a vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Hit Criteria: Compounds that significantly reduce the fluorescence signal (e.g., >50% inhibition at 10 µM) are identified as primary hits.

Part 3: Secondary and Selectivity Assays

Once primary hits are identified, secondary assays are employed to confirm their activity, determine their selectivity, and elucidate their mechanism of action.

Section 3.1: Differentiating Cholinesterase Inhibition: BuChE Selectivity

Rationale for Butyrylcholinesterase (BuChE) Counter-Screening: While AChE is the primary target for AD, butyrylcholinesterase (BuChE) also plays a role in acetylcholine hydrolysis, particularly in the later stages of the disease.[10] Assessing a compound's activity against BuChE provides a selectivity profile. High selectivity for AChE over BuChE is often a desirable trait to minimize potential side effects.

Protocol Adaptation: The Ellman's method described for AChE can be directly adapted for BuChE by substituting the AChE enzyme with BuChE and using butyrylthiocholine iodide as the substrate.

Section 3.2: Profiling Opioid Receptor Subtype Selectivity

Rationale for Screening against Delta (δ) and Kappa (κ) Opioid Receptors: The physiological effects of opioid receptor modulation are subtype-specific. For example, while MOR activation is primarily associated with analgesia, it also carries a higher risk of respiratory depression and addiction.[17] Profiling hits against δ and κ receptors is crucial to understand the compound's broader pharmacological effects and potential for developing biased ligands with improved safety profiles.

Assay Adaptation: The radioligand binding assay protocol can be adapted by using cell lines expressing δ or κ receptors and employing subtype-selective radioligands (e.g., [³H]-naltrindole for δ and [³H]-U69,593 for κ).

Part 4: Early ADME-Tox Profiling

Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[23][24][25]

Section 4.1: In Vitro Cytotoxicity Assessment

Rationale for Early Toxicity Screening: Cytotoxicity is a major reason for compound attrition. A simple and rapid in vitro assay can flag compounds that are generally toxic to cells, allowing them to be deprioritized early in the process.

Detailed Protocol: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a common method for assessing cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[26][27][28]

Materials:

-

The cell line used in the primary screen or a standard cell line (e.g., HeLa, HepG2).

-

Commercially available LDH cytotoxicity detection kit.

-

96-well plates and a microplate reader.

Step-by-Step Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the test compound for a relevant time period (e.g., 24-48 hours). Include a vehicle control, a no-cell control (medium background), a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer).[28][29]

-

Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[26][28]

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

-

Data Acquisition: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm).[28]

Data Interpretation:

-

Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which normalizes the test compound's LDH release to the spontaneous and maximum release controls.

-

Compounds showing significant cytotoxicity at concentrations close to their active concentration (i.e., a low therapeutic index) should be flagged for potential toxicity issues.

Section 4.2: Preliminary ADME Characterization

A suite of in vitro assays can provide early insights into a compound's ADME properties.[30][31] These can include:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine how quickly a compound is metabolized.[30][31]

-

Plasma Protein Binding: Measured via techniques like equilibrium dialysis to determine the fraction of a compound that is bound to plasma proteins, which can affect its distribution and availability.[30]

-

Permeability: Evaluated using cell-based models like Caco-2 assays to predict intestinal absorption.[25][30]

Part 5: Data Integration and Hit Prioritization

The data generated from the screening cascade should be compiled into a structured format to facilitate a holistic assessment of each compound.

Data Summary Table for Hit Prioritization

| Compound ID | Primary Target IC50/Ki (µM) | Selectivity (vs. BuChE, other receptors) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) | Preliminary ADME Notes | Priority |

| BZP-001 | 0.5 (AChE) | >100-fold vs. BuChE | >50 | >100 | Good metabolic stability | High |

| BZP-002 | 2.1 (MOR) | Moderate vs. DOR/KOR | 15 | ~7 | High plasma protein binding | Medium |

| BZP-003 | 8.9 (Ca Channel) | Not determined | 12 | <2 | Poor permeability | Low |

| BZP-004 | >50 (All) | N/A | >50 | N/A | Not determined | Inactive |

Criteria for Advancing Hits to Lead Optimization:

-

Potency: High affinity/potency for the primary target.

-

Selectivity: A favorable selectivity profile against related targets to minimize off-target effects.

-

Safety Window: A significant therapeutic index (a large gap between the effective concentration and the cytotoxic concentration).

-

"Drug-like" Properties: Promising preliminary ADME data suggesting the compound has the potential to be developed into a drug.

Conclusion: A Versatile Template for Drug Discovery

The benzylpiperidine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents.[1][2] A systematic and well-designed screening cascade, as outlined in this guide, is essential for efficiently navigating the complexities of early-stage drug discovery. By integrating high-throughput primary screens with detailed secondary and ADME-Tox assays, researchers can effectively identify and prioritize novel benzylpiperidine analogues with the greatest potential to become next-generation therapeutics. The true power of this approach lies not just in the execution of individual assays, but in the thoughtful integration of the resulting data to build a comprehensive understanding of each compound's biological profile, thereby guiding a rational and successful hit-to-lead optimization campaign.

References

- Rinaldi, F., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.

- Selvita. (n.d.). In Vitro ADME.

- Nakayama, H., et al. (2006).

- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.

- Creative Biolabs. (n.d.).

- PharmaLegacy. (n.d.). In Vitro ADME Studies.

- Benchchem. (n.d.). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay.

- Benchchem. (n.d.). Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds.

- Rauh, R., et al. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. PubMed.

- BioDuro. (n.d.). In Vitro ADME.

- Rinaldi, F., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed.

- Rinaldi, F., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- Pérez-Arellano, I., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.

- Sharma, A., et al. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery.

- Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.

- Tringham, E., et al. (2009). A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers.

- Gholamzadeh, S., et al. (n.d.). Rational design, synthesis of novel compounds by connecting...

- (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- Carlier, P. R., et al. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Belardetti, F., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Semantic Scholar.

- Benchchem. (n.d.). A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors.

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed.

- Ben-Horin, N., et al. (1991). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed.

- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.

- Hänninen, O., et al. (n.d.). The principle of the delta opioid receptor – ligand binding assay...

- (2025). N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, Spectral characterization, Conformational Analysis and Evaluation of Biological Activities.

- Wikipedia. (n.d.). 2-Benzylpiperidine.

- Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity Assay of 6-Acetonyldihydrochelerythrine.

- Selleck Chemicals. (n.d.). Calcium Channel Blocker Library.

- Benchchem. (n.d.).

- Abcam. (n.d.).

- Shellman, Y. G., et al. (n.d.).

- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.

- Mohammadi-Farani, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PMC - PubMed Central.

- Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay.

- Aliabadi, A., et al. (n.d.). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC - PubMed Central.

- Prasath, R., et al. (n.d.). Structure of N-benzylpiperidine derivatives.

- Wang, L., et al. (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed.

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers | Semantic Scholar [semanticscholar.org]

- 23. selvita.com [selvita.com]

- 24. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 25. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 28. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 29. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 30. criver.com [criver.com]

- 31. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-benzyl-N-cyclopentylpiperidin-4-amine

For correspondence:

Abstract

This document provides a comprehensive guide for the synthesis of 1-benzyl-N-cyclopentylpiperidin-4-amine, a valuable substituted piperidine derivative for pharmaceutical research and drug development. The protocol herein details a robust and efficient method centered on the reductive amination of 1-benzyl-4-piperidone with cyclopentylamine. This application note is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, purification strategies, and analytical characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

Substituted piperidines are a ubiquitous structural motif in a vast array of FDA-approved drugs and biologically active molecules. Their conformational flexibility and ability to present substituents in defined three-dimensional space make them privileged scaffolds in medicinal chemistry. The title compound, 1-benzyl-N-cyclopentylpiperidin-4-amine, combines the piperidine core with a benzyl protecting group on the ring nitrogen and a cyclopentyl group on the 4-amino substituent. This specific combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules with potential applications as receptor antagonists or enzyme inhibitors.

The synthesis of N-substituted 4-aminopiperidines is often achieved through reductive amination.[1] This powerful C-N bond-forming reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2] This one-pot procedure is highly efficient and avoids the overalkylation issues often associated with direct N-alkylation of amines with alkyl halides.

This guide will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly well-suited for reductive aminations due to its mild nature, high selectivity for iminium ions over ketones, and the absence of highly toxic byproducts, offering a significant advantage over reagents like sodium cyanoborohydride.[3]

Reaction Scheme and Mechanism

The synthesis of 1-benzyl-N-cyclopentylpiperidin-4-amine proceeds via a one-pot reductive amination reaction as depicted in the following scheme:

Sources

Multi-step synthesis starting from piperidine derivatives

An In-Depth Technical Guide to Multi-Step Synthesis Starting from Piperidine Derivatives

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its prevalence in over seventy commercially available drugs underscores its importance as a privileged structure in the design of therapeutic agents targeting a wide range of diseases, including those affecting the central nervous system, cancer, and infectious diseases.[5][6][7] This guide provides a detailed exploration of key multi-step synthetic strategies starting from readily available piperidine derivatives, offering both theoretical insights and practical, field-proven protocols.

Strategic Approaches to Piperidine Functionalization

The versatility of the piperidine ring lies in its capacity for functionalization at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.[5] While numerous methods exist for the initial construction of the piperidine core, this guide focuses on subsequent modifications of a pre-existing piperidine moiety.[1][8] Key transformations include N-arylation, N-alkylation, and amide bond formation, which are fundamental reactions in the elaboration of complex drug-like molecules.

PART 1: N-Arylation of Piperidine via Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond between an aryl group and the piperidine nitrogen is a critical transformation in the synthesis of many pharmaceuticals.[9] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose, offering broad substrate scope and functional group tolerance.[10]

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination, particularly with sterically hindered substrates, is highly dependent on the judicious selection of the palladium catalyst, a bulky, electron-rich phosphine ligand, and a suitable base.[10] The ligand facilitates the oxidative addition of the aryl halide to the palladium center and subsequent reductive elimination to form the desired C-N bond. The base is crucial for the deprotonation of the piperidine nitrogen, enabling its coordination to the palladium complex.

Experimental Workflow: N-Arylation

Caption: Workflow for Buchwald-Hartwig N-arylation.

Protocol: N-Arylation of a Piperidine Derivative

Materials:

-

Piperidine derivative (1.0 equiv.)

-

Aryl halide (1.2 equiv.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.5 equiv.)

-

Anhydrous toluene

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel

-

Celite

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the piperidine derivative, aryl halide, palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[10]

-

Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask.[10]

-

Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[10]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[10]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.[10]

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[10]

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[10]

| Parameter | Recommendation | Rationale |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Commonly used, effective palladium sources. |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote efficient catalysis. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are often required. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |

| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |

PART 2: N-Alkylation of Piperidine via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines like piperidine.[11][12] This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by its reduction to the corresponding tertiary amine.[11]

Causality Behind Experimental Choices

The choice of reducing agent is critical in reductive amination. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion in the presence of the carbonyl starting material.[13] The borane-pyridine complex (BAP) is a less toxic alternative to cyanide-containing reagents.[12] The reaction is often carried out in mildly acidic conditions to facilitate iminium ion formation.

Experimental Workflow: Reductive Amination

Caption: Workflow for N-alkylation via reductive amination.

Protocol: N-Alkylation of Piperidine

Materials:

-

Piperidine (1.0 equiv.)

-

Aldehyde or ketone (1.1 equiv.)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of piperidine and the aldehyde or ketone in DCM, add STAB portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield the N-alkylated piperidine.

| Parameter | Recommendation | Rationale |

| Reducing Agent | STAB, NaBH₃CN, BAP | Mild reducing agents that selectively reduce the iminium ion. |

| Solvent | DCM, DCE, THF, MeOH | Aprotic or protic solvents can be used depending on the substrate and reducing agent. |

| pH | Mildly acidic (optional) | Can accelerate iminium ion formation, but is often not necessary with STAB. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

PART 3: Amide Coupling with Piperidine

The formation of an amide bond between a carboxylic acid and the piperidine nitrogen is a cornerstone of peptide synthesis and the construction of many bioactive molecules.[] This transformation is typically mediated by a coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the piperidine.

Causality Behind Experimental Choices